Cas no 1019600-42-0 ((5-bromothiophen-2-yl)methyl(butan-2-yl)amine)

(5-bromothiophen-2-yl)methyl(butan-2-yl)amine Chemical and Physical Properties
Names and Identifiers
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- 2-Thiophenemethanamine, 5-bromo-N-(1-methylpropyl)-
- (5-bromothiophen-2-yl)methyl(butan-2-yl)amine
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- Inchi: 1S/C9H14BrNS/c1-3-7(2)11-6-8-4-5-9(10)12-8/h4-5,7,11H,3,6H2,1-2H3
- InChI Key: OYWYQJZESIWELO-UHFFFAOYSA-N
- SMILES: C1(CNC(C)CC)SC(Br)=CC=1
(5-bromothiophen-2-yl)methyl(butan-2-yl)amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1348375-50mg |
n-((5-Bromothiophen-2-yl)methyl)butan-2-amine |
1019600-42-0 | 95% | 50mg |
¥14320 | 2023-02-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1348375-1g |
n-((5-Bromothiophen-2-yl)methyl)butan-2-amine |
1019600-42-0 | 95% | 1g |
¥19623 | 2023-02-27 | |
Enamine | EN300-168863-1.0g |
[(5-bromothiophen-2-yl)methyl](butan-2-yl)amine |
1019600-42-0 | 1g |
$728.0 | 2023-06-08 | ||
Enamine | EN300-168863-0.05g |
[(5-bromothiophen-2-yl)methyl](butan-2-yl)amine |
1019600-42-0 | 0.05g |
$348.0 | 2023-09-20 | ||
Enamine | EN300-168863-10.0g |
[(5-bromothiophen-2-yl)methyl](butan-2-yl)amine |
1019600-42-0 | 10g |
$3131.0 | 2023-06-08 | ||
Enamine | EN300-168863-5g |
[(5-bromothiophen-2-yl)methyl](butan-2-yl)amine |
1019600-42-0 | 5g |
$1199.0 | 2023-09-20 | ||
Enamine | EN300-168863-0.5g |
[(5-bromothiophen-2-yl)methyl](butan-2-yl)amine |
1019600-42-0 | 0.5g |
$397.0 | 2023-09-20 | ||
Enamine | EN300-168863-0.1g |
[(5-bromothiophen-2-yl)methyl](butan-2-yl)amine |
1019600-42-0 | 0.1g |
$364.0 | 2023-09-20 | ||
Enamine | EN300-168863-2.5g |
[(5-bromothiophen-2-yl)methyl](butan-2-yl)amine |
1019600-42-0 | 2.5g |
$810.0 | 2023-09-20 | ||
Enamine | EN300-168863-0.25g |
[(5-bromothiophen-2-yl)methyl](butan-2-yl)amine |
1019600-42-0 | 0.25g |
$381.0 | 2023-09-20 |
(5-bromothiophen-2-yl)methyl(butan-2-yl)amine Related Literature
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Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
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Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
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Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
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Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
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A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
Additional information on (5-bromothiophen-2-yl)methyl(butan-2-yl)amine
Comprehensive Overview of (5-bromothiophen-2-yl)methyl(butan-2-yl)amine (CAS No. 1019600-42-0)
The compound (5-bromothiophen-2-yl)methyl(butan-2-yl)amine (CAS No. 1019600-42-0) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a 5-bromothiophene moiety and a butan-2-ylamine group, makes it a valuable intermediate in the synthesis of bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, given the increasing demand for novel therapeutic agents targeting neurological and metabolic disorders.
One of the key features of (5-bromothiophen-2-yl)methyl(butan-2-yl)amine is its versatility in chemical reactions. The presence of the bromine atom on the thiophene ring allows for further functionalization through cross-coupling reactions, such as Suzuki or Heck reactions. This adaptability is crucial for modern medicinal chemistry, where the ability to rapidly modify molecular structures is highly prized. Additionally, the amine group provides a handle for further derivatization, enabling the creation of a diverse library of compounds for screening purposes.
In recent years, the scientific community has shown a growing interest in thiophene-based compounds, driven by their prevalence in FDA-approved drugs. Searches for terms like "thiophene derivatives in drug discovery" and "brominated heterocycles" have surged, reflecting the broader trend toward exploring heterocyclic chemistry. (5-bromothiophen-2-yl)methyl(butan-2-yl)amine fits neatly into this narrative, offering researchers a robust building block for developing new candidates with improved pharmacokinetic properties.
Another area where (5-bromothiophen-2-yl)methyl(butan-2-yl)amine shows promise is in material science. The thiophene ring is a common motif in organic electronics, including organic light-emitting diodes (OLEDs) and conductive polymers. With the rise of sustainable technologies, queries like "green synthesis of thiophene derivatives" have become increasingly popular. This compound's potential role in advancing eco-friendly materials underscores its relevance beyond traditional pharmaceutical applications.
From a synthetic standpoint, the preparation of (5-bromothiophen-2-yl)methyl(butan-2-yl)amine involves straightforward yet efficient steps, often starting from commercially available 5-bromothiophene-2-carbaldehyde. The reductive amination process typically employs mild reducing agents, aligning with the industry's shift toward greener methodologies. This aspect is particularly appealing to chemists searching for "sustainable amine synthesis" or "low-toxicity bromination methods."
Quality control and characterization of (5-bromothiophen-2-yl)methyl(butan-2-yl)amine are critical for ensuring its suitability in high-value applications. Advanced techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to verify purity and structural integrity. These methods are frequently searched in conjunction with "analytical validation of heterocyclic amines," highlighting the compound's alignment with current analytical trends.
Looking ahead, the demand for (5-bromothiophen-2-yl)methyl(butan-2-yl)amine is expected to grow, particularly in academic and industrial R&D settings. Its dual utility in life sciences and material science positions it as a compound of enduring interest. As researchers continue to explore its potential, this molecule is likely to remain a staple in the toolkit of synthetic chemists and drug developers alike.
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